BenchChemオンラインストアへようこそ!

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

HIV-1 Integrase Antiviral Medicinal Chemistry

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 951626‑95‑2) is a heterocyclic small molecule with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol, featuring a fused pyrazolo‑pyrazine core, a 4‑oxo substituent, and an ethyl ester at the 2‑position [REFS‑1]. It belongs to the 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine family, a scaffold extensively explored in kinase inhibitor and antiviral research, and is catalogued by multiple suppliers as a protein degrader building block intended for targeted protein degradation (PROTAC) applications [REFS‑2].

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 951626-95-2
Cat. No. B1390843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
CAS951626-95-2
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2CCNC(=O)C2=C1
InChIInChI=1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
InChIKeyRNMVWTOANIAUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 951626-95-2): Core Structural Identity and Compound Class


Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 951626‑95‑2) is a heterocyclic small molecule with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol, featuring a fused pyrazolo‑pyrazine core, a 4‑oxo substituent, and an ethyl ester at the 2‑position [REFS‑1]. It belongs to the 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine family, a scaffold extensively explored in kinase inhibitor and antiviral research, and is catalogued by multiple suppliers as a protein degrader building block intended for targeted protein degradation (PROTAC) applications [REFS‑2]. Commercial availability is typically at ≥97% purity, with certificates of analysis (e.g., NMR, HPLC) provided by major vendors, supporting its use in demanding synthetic and biological workflows [REFS‑3].

Why In‑Class Analogs Cannot Simply Replace Ethyl 4‑oxo‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine‑2‑carboxylate


Within the tetrahydropyrazolo[1,5‑a]pyrazine chemotype, subtle modifications to the ester, the oxidation state at the 4‑position, or the presence of additional ring substituents produce profound differences in hydrogen‑bonding capacity, lipophilicity, metabolic stability, and synthetic tractability. For instance, the 4‑oxo group enables key metal‑chelating interactions critical for integrase inhibition, while the ethyl ester provides a balance of steric bulk and hydrolytic lability that directly affects both in vitro potency and subsequent derivatization for structure–activity relationship (SAR) exploration or linker attachment in PROTAC design [REFS‑1][REFS‑2]. Generic replacement with a non‑oxo, methyl ester, or carboxylic acid analog would alter these parameters unpredictably, potentially invalidating established synthetic routes or biological models.

Quantitative Differentiation Evidence for Ethyl 4‑oxo‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine‑2‑carboxylate


Validated Intermediate in the Synthesis of Nanomolar HIV‑1 Integrase Strand Transfer Inhibitors

The 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate scaffold, from which the target compound is directly derived, was used to synthesize a series of 2‑carboxamides that inhibit HIV‑1 integrase. The optimized analog 17b achieved an IC₅₀ of 74 nM in the strand transfer assay and an IC₉₅ of 63 nM for HIV‑1 replication in cell culture in the presence of 50% normal human serum [REFS‑1]. While the target compound itself is an ester precursor, its core structure is validated as a productive starting point for accessing low‑nanomolar integrase inhibitors, distinguishing it from non‑oxo or differently substituted analogs that lack this established activity trajectory.

HIV-1 Integrase Antiviral Medicinal Chemistry

Designated Protein Degrader (PROTAC) Building Block with Optimized Physicochemical Properties

Multiple chemical suppliers explicitly classify Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate under 'Protein Degrader Building Blocks,' indicating its selection for PROTAC linker attachment or E3 ligase ligand conjugation [REFS‑2]. Its calculated boiling point (504.8±45.0 °C) and density (1.54±0.1 g/cm³) suggest sufficient thermal stability for multi‑step synthetic elaboration, while the ethyl ester offers a convenient handle for hydrolysis or direct aminolysis to install bifunctional degrader linkers [REFS‑3]. In contrast, the methyl ester or carboxylic acid analogs alter reactivity and solubility profiles, and the non‑oxo derivatives lack the hydrogen‑bonding capability often required for target protein engagement.

PROTAC Targeted Protein Degradation Chemical Biology

Scaffold Foundational to Vertex Pharmaceuticals' ATR Kinase Inhibitor Patent Estate

The tetrahydropyrazolo[1,5-a]pyrazine core is the central scaffold in Vertex's ATR inhibitor patent filings (e.g., US 20130089624 A1, US 8552004), which disclose compounds with IC₅₀ values against ATR as low as 13.8 nM (biochemical) and 14 nM (cellular) for optimized leads [REFS‑4]. While the target compound is an earlier, less elaborated intermediate, its 4‑oxo‑2‑ethyl ester substitution pattern matches the core substitution of the initial HTS hit that launched the ATR program [REFS‑5]. Analogs lacking the 4‑oxo group or bearing a different ester were not pursued in these patents, underscoring the functional importance of this specific substitution pattern.

ATR Kinase Cancer DNA Damage Response

High‑Value Application Scenarios for Ethyl 4‑oxo‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine‑2‑carboxylate


Synthesis of HIV‑1 Integrase Inhibitors via Carboxamide Derivatization

Medicinal chemistry groups developing next‑generation HIV‑1 integrase strand transfer inhibitors (INSTIs) should prioritize this compound as the entry point for structure–activity relationship (SAR) studies. The ester is readily converted to a library of 2‑carboxamides, a transformation validated in the literature to yield inhibitors with IC₅₀ values as low as 74 nM in strand transfer assays and antiviral IC₉₅ values of 63 nM in cell culture [REFS‑1]. The 4‑oxo group is essential for metal chelation in the integrase active site, a feature absent in the non‑oxo analogs.

Construction of Bifunctional PROTAC Degraders Targeting Kinases or Epigenetic Proteins

This ethyl ester, classified as a Protein Degrader Building Block, is optimally suited for synthesizing PROTAC molecules. The ester can be hydrolyzed to the carboxylic acid for amide coupling to a linker, or directly aminolyzed, while the 4‑oxo group maintains hydrogen‑bonding capability for target protein engagement. Its predicted physicochemical properties (boiling point >500 °C, density 1.54 g/cm³) provide sufficient thermal and chemical stability for multi‑step degrader assembly [REFS‑2][REFS‑3].

Expansion of ATR Kinase Inhibitor Libraries Based on Vertex's Clinical Scaffold

Academic and industrial laboratories pursuing novel ATR inhibitors for oncology indications can use this compound as a key intermediate to replicate and expand upon Vertex's published SAR. The 4‑oxo‑2‑ethyl ester substitution pattern matches the initial HTS hit from which highly potent and selective ATR inhibitors (IC₅₀ 13.8 nM biochemical) were developed [REFS‑4][REFS‑5]. Late‑stage diversification from this ester allows direct comparison with patent‑exemplified compounds.

Custom Synthesis and Contract Research for Heterocyclic Building Block Collections

Contract research organizations (CROs) and chemical suppliers maintaining proprietary building block libraries should stock this compound in high purity (≥97%) to meet demand from medicinal chemistry clients. Its documented role in both antiviral and oncology programs, combined with its classification as a protein degrader building block, positions it as a versatile, multi‑purpose intermediate. Certificates of analysis including NMR, HPLC, and GC are routinely available from major vendors [REFS‑3].

Quote Request

Request a Quote for Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.